Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate
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Overview
Description
Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate is a complex organic compound that features a benzothiazole ring substituted with a nitro group and a sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Sulfanyl Acetate Formation: The final step involves the reaction of the nitrobenzothiazole derivative with butan-2-yl acetate in the presence of a base to form the sulfanyl acetate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products
Reduction: Amino derivatives of the benzothiazole ring.
Substitution: Various substituted benzothiazole derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to the biological activity of benzothiazole derivatives.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and molecular docking to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in bacterial cell wall synthesis, making it a potential anti-tubercular agent.
Pathways Involved: It inhibits the activity of enzymes by binding to their active sites, thereby preventing the synthesis of essential bacterial components.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Another benzothiazole derivative with similar biological activities.
6-Nitro-2-(2-(6-nitro-1,3-benzothiazol-2-yl)ethyl)-1,3-benzothiazole:
Uniqueness
Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
Properties
CAS No. |
51618-36-1 |
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Molecular Formula |
C13H14N2O4S2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
butan-2-yl 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C13H14N2O4S2/c1-3-8(2)19-12(16)7-20-13-14-10-5-4-9(15(17)18)6-11(10)21-13/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
HVGIBQQPZRFJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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